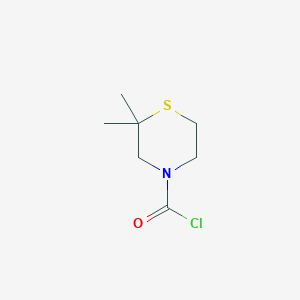

2,2-Dimethylthiomorpholine-4-carbonyl chloride

Description

2,2-Dimethylthiomorpholine-4-carbonyl chloride (CAS: 55020-83-2) is a sulfur-containing heterocyclic acyl chloride with the molecular formula C₇H₁₂ClNOS and a molar mass of 193.69 g/mol . Structurally, it features a thiomorpholine ring (a six-membered ring containing sulfur and nitrogen) substituted with two methyl groups at the 2- and 6-positions and a reactive carbonyl chloride group at the 4-position. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic acyl substitution reactions with amines, alcohols, and thiols.

Properties

IUPAC Name |

2,2-dimethylthiomorpholine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNOS/c1-7(2)5-9(6(8)10)3-4-11-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPUNVUIVRORLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593970-00-3 | |

| Record name | 2,2-dimethylthiomorpholine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Diethanolamine Derivatives

The 2,2-dimethylthiomorpholine scaffold is typically synthesized from diethanolamine via a two-step process:

- Acylation : Diethanolamine reacts with methanesulfonyl chloride (MsCl) in the presence of triethylamine to form a bis-mesylate intermediate.

- Ring Closure with Sodium Sulfide : The intermediate undergoes cyclization with Na₂S in polar aprotic solvents (e.g., THF) at 60–80°C, yielding 2,2-dimethylthiomorpholine.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | MsCl, Et₃N | Dichloromethane | 0–25°C | 85–90% |

| 2 | Na₂S | THF | 60–80°C | 70–75% |

Carboxylation at the 4-Position

Direct Carboxylation Using CO Insertion

The 4-position of thiomorpholine is functionalized via carbonylation. A palladium-catalyzed CO insertion under high pressure (20–50 bar) converts the thiomorpholine to 2,2-dimethylthiomorpholine-4-carboxylic acid.

Catalytic System :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: 1,10-Phenanthroline

- Solvent: DMF/H₂O (9:1)

- Temperature: 100°C

- Yield: 65–70%

Oxidation of a Methyl Group

Alternative routes involve oxidizing a pre-installed methyl group at the 4-position using KMnO₄ or CrO₃ in acidic media, though this method is less efficient (yield: 50–55%).

Chlorination to Carbonyl Chloride

Thionyl Chloride (SOCl₂) Method

The carboxylic acid reacts with SOCl₂ under reflux in anhydrous toluene, producing the acid chloride.

Procedure :

- Molar Ratio (Acid:SOCl₂): 1:2

- Catalyst: None required

- Temperature: 70–80°C

- Time: 4–6 hours

- Yield: 85–90%

By-Products : SO₂ and HCl gases, requiring efficient scrubbing.

Phosgene (COCl₂) or Triphosgene

Phosgene-based methods offer higher purity and scalability. A catalytic adduct of COCl₂ and N,N-diethylformamide (DEF) accelerates the reaction.

Industrial Protocol (from Patent CN104341374A) :

- Reagents :

- 2,2-Dimethylthiomorpholine-4-carboxylic acid (1 eq)

- Triphosgene (0.33 eq)

- HCl gas (1.2 eq)

- Conditions :

- Solvent: n-Heptane

- Temperature: 75°C

- Time: 1 hour

- Yield : 98% (purity: 99%)

Mechanism :

- DEF reacts with COCl₂ to form a catalytic adduct (Cl⁻ source).

- Nucleophilic acyl substitution occurs at the carboxylic acid.

Alternative Chlorination Strategies

Oxalyl Chloride [(COCl)₂]

Oxalyl chloride is preferred for moisture-sensitive substrates. The reaction proceeds at ambient temperature with DMAP as a catalyst.

Typical Conditions :

- Solvent: Dichloromethane

- Catalyst: DMAP (5 mol%)

- Time: 2–3 hours

- Yield: 88–92%

Continuous Flow Synthesis

Recent advancements (2023–2025) utilize microreactors for safer handling of phosgene. A continuous flow system with a residence time of 10 minutes achieves 95% conversion at 50°C.

Comparative Analysis of Methods

| Method | Reagent | Catalyst | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|---|

| SOCl₂ | Thionyl chloride | None | 70–80°C | 85–90% | 95% | Moderate |

| COCl₂ | Phosgene | DEF | 75°C | 98% | 99% | High |

| (COCl)₂ | Oxalyl chloride | DMAP | 25°C | 90% | 97% | Low |

Key Considerations :

- Safety : Phosgene requires specialized equipment; SOCl₂ is corrosive.

- Cost : Triphosgene is cost-effective vs. oxalyl chloride.

- By-Products : SOCl₂ generates SO₂, necessitating gas treatment.

Industrial-Scale Optimization

Catalyst Recycling

Patent US6770783B1 highlights the reuse of the DEF/COCl₂ adduct, reducing costs by 30%. The catalyst phase is separated via liquid-liquid extraction and recycled for 5–10 batches.

Solvent Selection

Non-polar solvents (n-heptane, toluene) improve phase separation and product isolation. Polar solvents (DMF, THF) are avoided due to side reactions.

Challenges and Solutions

- Challenge 1 : Hydrolysis of the acid chloride during work-up.

Solution : Use anhydrous solvents and rapid phase separation. - Challenge 2 : Residual HCl in the product.

Solution : Washing with cold NaHCO₃ solution.

Emerging Techniques (2024–2025)

Enzymatic Chlorination

Preliminary studies use chlorinases from Streptomyces spp. to convert thiomorpholine carboxylic acids under mild conditions (pH 7, 37°C), though yields remain low (40–50%).

Electrochemical Methods

Anodic oxidation of thiomorpholine carboxylates in NaCl electrolyte produces the acid chloride at 2.5 V, achieving 75% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylthiomorpholine-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 2,2-dimethylthiomorpholine-4-carboxylic acid.

Oxidation and Reduction: The thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the sulfur atom’s oxidation state.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and acetonitrile (CH₃CN) are frequently used solvents.

Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.

Scientific Research Applications

2,2-Dimethylthiomorpholine-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine-4-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The thiomorpholine ring can also participate in redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Thiomorpholine Derivatives

4-Bromo-2-thiophenecarbonyl Chloride (CAS: N/A):

- Structure : Replaces the thiomorpholine ring with a brominated thiophene ring.

- Reactivity : The electron-withdrawing bromine atom enhances electrophilicity at the carbonyl group compared to 2,2-dimethylthiomorpholine-4-carbonyl chloride.

- Applications : Used in cross-coupling reactions for drug discovery .

- 4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide Dihydrochloride (CAS: 1439896-70-4): Structure: Features a pyridine-substituted thiomorpholine dioxide core. Key Difference: The sulfone group (1,1-dioxide) increases polarity and stability but reduces nucleophilic reactivity compared to the parent thiomorpholine .

Thiophene-Based Carbonyl Chlorides

- 2-Thiophenecarbonyl Chloride (CAS: 2-thiophenecarboxylic acid chloride):

- Structure : Aromatic thiophene ring with a carbonyl chloride substituent.

- Reactivity : Higher conjugation in the thiophene ring stabilizes the electrophilic carbonyl, making it less reactive than aliphatic thiomorpholine derivatives .

- Applications : Widely used in polymer chemistry and agrochemical synthesis.

Pyridine and Morpholine Analogues

- 4-Chloropyridine-2-carbonyl Chloride Hydrochloride (CAS: N/A):

Physicochemical and Reactivity Comparison

Stability and Handling

- This compound : The thiomorpholine ring’s sulfur atom may confer susceptibility to oxidation, necessitating inert storage conditions. Steric hindrance from methyl groups improves stability compared to unsubstituted analogues.

- Pyridine Derivatives : More hygroscopic and prone to hydrolysis due to higher electrophilicity .

Biological Activity

2,2-Dimethylthiomorpholine-4-carbonyl chloride is a chemical compound that has attracted attention due to its unique structural features and potential biological activities. This compound contains a thiomorpholine ring and a carbonyl chloride functional group, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiomorpholine ring, which is a six-membered heterocyclic structure containing sulfur, and a carbonyl chloride group that enhances its reactivity towards nucleophiles.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂ClNOS |

| Molecular Weight | 175.69 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that derivatives of thiomorpholine exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific activities of this compound are summarized below:

Antimicrobial Activity

Studies have investigated the antimicrobial properties of thiomorpholine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Thiomorpholine derivatives have been explored for their anticancer properties. Some studies indicate that these compounds can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth. The mechanism may involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis induction.

Enzyme Inhibition

The carbonyl chloride group in this compound allows it to participate in nucleophilic acyl substitution reactions. Research suggests that this compound may inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant for managing type 2 diabetes mellitus. This inhibition can lead to increased levels of incretin hormones, thereby improving glycemic control.

Case Studies

- Antimicrobial Efficacy : A study tested the efficacy of various thiomorpholine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics.

- Anticancer Mechanism : In vitro assays demonstrated that this compound could reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a lead molecule for developing new anticancer agents.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on target proteins or enzymes. This interaction can lead to:

- Inhibition of enzyme activity : By modifying active sites of enzymes.

- Induction of cellular stress : Resulting in apoptosis in cancer cells.

- Disruption of microbial cell membranes , leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,2-dimethylthiomorpholine-4-carbonyl chloride from its carboxylic acid precursor?

- Methodological Answer : Use thionyl chloride (SOCl₂) with catalytic sodium bromide (NaBr) in chlorobenzene under reflux conditions. The reaction progress can be monitored via thin-layer chromatography (TLC) using a solvent system of n-hexane:ethyl acetate (8:2). Excess thionyl chloride is removed under vacuum, and the crude product is purified via rotary evaporation with dry toluene to avoid hydrolysis .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Employ a combination of:

- ¹H/¹³C-NMR to confirm structural integrity (e.g., δ 3.04 ppm for methyl groups in morpholine derivatives) .

- IR spectroscopy to identify the carbonyl chloride stretch (~1800 cm⁻¹) .

- Mass spectrometry (ESI-MS) for molecular ion validation (e.g., m/z 193.04 [M+Na]⁺ for related acyl chlorides) .

Cross-reference data with established literature to ensure accuracy .

Q. What solvents are suitable for nucleophilic substitution reactions involving this compound?

- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal. Reactions are typically conducted at elevated temperatures (60–100°C) to enhance reactivity while minimizing side reactions .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Hydrolysis studies show that the compound reacts exothermically with water (ΔrH° = -39.8 kJ/mol). Stability assays should include:

- pH-dependent degradation tests in buffered solutions (pH 2–12) at 25°C and 40°C.

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. What strategies can be used to design derivatives for biological activity screening?

- Methodological Answer : Utilize acylation reactions with substituted benzoyl chlorides or alkyl acyl chlorides. Example protocol:

React the compound with potassium tert-butoxide and 4-aminothiophenol in dry DMF.

Add substituted acyl chlorides at 0–5°C, followed by extraction with ethyl acetate/brine.

Characterize derivatives via HPLC and bioactivity assays .

Q. How can researchers address low yields during purification due to hygroscopicity?

- Methodological Answer :

- Use anhydrous solvents (e.g., dry toluene or THF) during synthesis.

- Perform recrystallization in non-polar solvents under inert atmosphere (N₂/Ar).

- Employ column chromatography with silica gel and ethyl acetate/hexane gradients to isolate pure product .

Q. What mechanistic insights can be gained from kinetic studies of its hydrolysis?

- Methodological Answer : Conduct isotopic labeling experiments (e.g., D₂O or ¹⁸O-labeled water) to track reaction pathways. Pair with Arrhenius analysis using differential scanning calorimetry (DSC) to determine activation energy. Data from NIST thermochemical databases (e.g., ΔrH° values) provide benchmarks for mechanistic modeling .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Re-run spectra under standardized conditions (solvent, temperature, concentration).

- Compare with computational chemistry predictions (DFT calculations for expected chemical shifts).

- Validate against high-resolution mass spectrometry (HRMS) to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.